molecular formula C11H19NO4S B1404998 (4S)-1-Boc-4-mercapto-L-proline methyl ester CAS No. 1675245-21-2

(4S)-1-Boc-4-mercapto-L-proline methyl ester

Cat. No. B1404998
CAS RN: 1675245-21-2
M. Wt: 261.34 g/mol
InChI Key: CHOZATQWCASPQA-YUMQZZPRSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4S)-1-Boc-4-mercapto-L-proline methyl ester” is represented by the formula C11H19NO4S. Unfortunately, the available sources do not provide a detailed analysis of its molecular structure.


Chemical Reactions Analysis

The specific chemical reactions involving “(4S)-1-Boc-4-mercapto-L-proline methyl ester” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4S)-1-Boc-4-mercapto-L-proline methyl ester” are not fully detailed in the available sources . The molecular weight is known to be 261.34 g/mol.

Scientific Research Applications

Pharmacology

(4S)-1-Boc-4-mercapto-L-proline methyl ester: is a valuable compound in pharmacological research. It serves as a precursor molecule for drug development, particularly in the synthesis of novel therapeutic agents. Its structural versatility allows for the creation of diverse pharmacophores essential for drug discovery .

Biochemistry

In biochemistry, this compound is utilized for studying enzyme mechanisms and interactions. It can be incorporated into peptides and proteins to investigate structural and functional aspects, aiding in the understanding of biochemical pathways .

Materials Science

(4S)-1-Boc-4-mercapto-L-proline methyl ester: finds applications in materials science, especially in the development of new polymeric materials. Its incorporation into polymers can enhance properties such as thermal stability and chemical resistance .

Environmental Science

This compound is used in environmental science research to develop new methods for pollutant degradation. It can act as a catalyst or a structural component in the synthesis of environmentally friendly materials that help in pollution control .

Analytical Chemistry

Analytical chemists employ (4S)-1-Boc-4-mercapto-L-proline methyl ester in method development for compound detection and quantification. It’s particularly useful in chromatography and mass spectrometry for identifying and analyzing complex mixtures .

Chemical Engineering

In chemical engineering, the compound is pivotal in process optimization. It’s used to improve reaction yields and to design efficient synthesis pathways for industrial-scale chemical production .

Medicinal Chemistry

(4S)-1-Boc-4-mercapto-L-proline methyl ester: plays a crucial role in medicinal chemistry. It’s involved in the synthesis of compounds with potential therapeutic effects, including antiviral, antibacterial, and anticancer agents .

Organic Synthesis

Finally, in organic synthesis, this compound is a key intermediate for constructing complex molecules. It’s used in various synthetic strategies, such as asymmetric synthesis, to build molecules with high enantiomeric purity, which is vital for pharmaceutical applications .

Mechanism of Action

The mechanism of action for “(4S)-1-Boc-4-mercapto-L-proline methyl ester” is not specified in the available sources.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-6-7(17)5-8(12)9(13)15-4/h7-8,17H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOZATQWCASPQA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-1-Boc-4-mercapto-L-proline methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.